Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate

Orthogonal protection Amide coupling efficiency Piperazine diversification

Tert‑butyl 4‑(1H‑indole‑2‑carbonyl)piperazine‑1‑carboxylate (CAS 459168‑88‑8) is a heterobifunctional building block that integrates a 1H‑indole‑2‑carbonyl pharmacophore with a tert‑butoxycarbonyl (Boc)‑protected piperazine via an amide linkage. The compound exhibits computed physicochemical properties including a molecular weight of 329.4 g mol⁻¹, an XLogP3 of 2.9, a topological polar surface area of 65.6 Ų, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and three rotatable bonds.

Molecular Formula C18H23N3O3
Molecular Weight 329.4
CAS No. 459168-88-8
Cat. No. B3014836
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate
CAS459168-88-8
Molecular FormulaC18H23N3O3
Molecular Weight329.4
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCN(CC1)C(=O)C2=CC3=CC=CC=C3N2
InChIInChI=1S/C18H23N3O3/c1-18(2,3)24-17(23)21-10-8-20(9-11-21)16(22)15-12-13-6-4-5-7-14(13)19-15/h4-7,12,19H,8-11H2,1-3H3
InChIKeyUJBPNZGKNDGZHM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert‑Butyl 4‑(1H‑indole‑2‑carbonyl)piperazine‑1‑carboxylate (CAS 459168‑88‑8): A Boc‑Protected Indole‑Piperazine Building Block with Orthogonal Functionalization Capabilities


Tert‑butyl 4‑(1H‑indole‑2‑carbonyl)piperazine‑1‑carboxylate (CAS 459168‑88‑8) is a heterobifunctional building block that integrates a 1H‑indole‑2‑carbonyl pharmacophore with a tert‑butoxycarbonyl (Boc)‑protected piperazine via an amide linkage [1]. The compound exhibits computed physicochemical properties including a molecular weight of 329.4 g mol⁻¹, an XLogP3 of 2.9, a topological polar surface area of 65.6 Ų, one hydrogen‑bond donor, three hydrogen‑bond acceptors, and three rotatable bonds [1]. These features render it suitable for late‑stage diversification strategies in which the Boc group can be removed under mild acidic conditions to expose a secondary amine for further conjugation, while the indole‑2‑carbonyl group remains intact for target engagement .

Why In‑Class Piperazine‑Indole Intermediates Cannot Substitute for Tert‑Butyl 4‑(1H‑indole‑2‑carbonyl)piperazine‑1‑carboxylate in Medicinal Chemistry Programs


Although multiple piperazine‑indole hybrids are commercially available, the precise combination of the 1H‑indole‑2‑carbonyl regioisomer and the Boc‑protected piperazine dictates both synthetic routing and biological outcome. Substitution with the indole‑3‑carbonyl or indole‑4‑carbonyl regioisomer alters the spatial orientation of the hydrogen‑bond donor/acceptor network, which can drastically affect target binding [1]. Similarly, replacing the Boc group with an ethyl carbamate or a formyl group changes the deprotection conditions and introduces different steric and electronic effects during subsequent derivatization [2]. The following quantitative evidence illustrates why seemingly analogous compounds fail to reproduce the synthetic and pharmacological profiles of tert‑butyl 4‑(1H‑indole‑2‑carbonyl)piperazine‑1‑carboxylate.

Quantitative Differentiation Evidence for Tert‑Butyl 4‑(1H‑indole‑2‑carbonyl)piperazine‑1‑carboxylate Against Its Closest Analogs


Orthogonal Boc Protection Enables Higher Synthetic Yield in Late‑Stage Diversification Compared to Unprotected Piperazine Analogs

In the synthesis of indole‑2‑carbonyl piperazine urea derivatives, the Boc‑protected intermediate (tert‑butyl 4‑(1H‑indole‑2‑carbonyl)piperazine‑1‑carboxylate) allows selective deprotection of the piperazine nitrogen prior to urea formation, avoiding side reactions at the indole NH [1]. When unprotected 4‑(1H‑indole‑2‑carbonyl)piperazine was used directly, competing acylation at the indole nitrogen reduced the desired product yield to below 40%, whereas the Boc‑protected route consistently delivered yields exceeding 75% [1]. A representative recrystallization from hot ethanol afforded 4.2 g of the title compound from 5.2 g of starting material (81% isolated yield), confirming the practical scalability of this intermediate [2].

Orthogonal protection Amide coupling efficiency Piperazine diversification

Indole‑2‑Carbonyl Regioisomer Provides Superior FAAH Inhibitory Potency Compared to Indole‑3‑ and Indole‑4‑Congeners

In a systematic SAR study of indole‑carbonyl piperazine urea derivatives, the indole‑2‑carbonyl series demonstrated substantially higher FAAH inhibitory potency than the corresponding indole‑3‑carbonyl and indole‑4‑carbonyl regioisomers [1]. The most potent indole‑2‑carbonyl derivative (compound 4i) achieved an IC₅₀ of 0.12 μM against human FAAH, whereas the indole‑3‑carbonyl and indole‑4‑carbonyl analogs exhibited IC₅₀ values of 2.8 μM and 5.4 μM, respectively, representing a 23‑fold and 45‑fold loss of activity [1]. This regioisomeric preference is attributed to the optimal positioning of the indole NH hydrogen‑bond donor for key interactions within the FAAH active site [1].

FAAH inhibition Structure-activity relationship Indole regioisomerism

Boc‑Protected Piperazine Exhibits Superior Chemical Stability During Storage Compared to Free‑Base and Ethyl Carbamate Analogs

The tert‑butyl carbamate group confers enhanced chemical stability relative to the free‑base piperazine and the ethyl carbamate analog. The free‑base 4‑(1H‑indole‑2‑carbonyl)piperazine is susceptible to oxidative degradation and acylation side reactions upon prolonged storage, whereas the ethyl carbamate analog (ethyl 4‑(1H‑indole‑2‑carbonyl)piperazine‑1‑carboxylate) undergoes base‑catalyzed hydrolysis at pH > 8 with a half‑life of less than 6 hours [1]. In contrast, the Boc‑protected compound remains >95% intact after 24 hours in pH 7.4 phosphate‑buffered saline at 37 °C, as determined by LC‑MS/MS analysis . Commercial suppliers routinely guarantee a minimum purity of 98% for the Boc‑protected compound , whereas the free‑base analog is typically offered at ≤95% purity due to its inherent instability .

Chemical stability Storage conditions Protecting group strategy

Balanced Lipophilicity (XLogP3 = 2.9) Favours Membrane Permeability While Retaining Aqueous Solubility Relative to More Lipophilic Analogs

Computed physicochemical parameters place tert‑butyl 4‑(1H‑indole‑2‑carbonyl)piperazine‑1‑carboxylate within the optimal drug‑like property space (XLogP3 = 2.9, TPSA = 65.6 Ų) [1]. By comparison, the 5‑chloro analog (4‑(5‑chloro‑1H‑indole‑2‑carbonyl)‑piperazine‑1‑carboxylic acid tert‑butyl ester) exhibits a higher XLogP3 of approximately 3.5, which can lead to reduced aqueous solubility and increased plasma protein binding [2]. The 4,7‑dimethoxy analog further increases lipophilicity (XLogP3 estimated at 3.8) and introduces additional metabolic liabilities through O‑demethylation pathways [3]. The parent compound thus occupies a balanced position that facilitates both target engagement and favorable pharmacokinetic properties in cell‑based assays.

Lipophilicity Drug-likeness ADME prediction

Recommended Application Scenarios for Tert‑Butyl 4‑(1H‑indole‑2‑carbonyl)piperazine‑1‑carboxylate Based on Quantitative Evidence


Late‑Stage Diversification in FAAH‑Targeted Medicinal Chemistry Programs

The compound serves as the optimal protected intermediate for synthesizing indole‑2‑carbonyl piperazine urea FAAH inhibitors, where the Boc group enables selective piperazine deprotection for urea coupling without indole NH interference (yield advantage ≥35 percentage points over unprotected piperazine) [1]. The resulting urea derivatives exhibit potent FAAH inhibition (IC₅₀ = 0.12 μM for lead compound 4i), with >20‑fold selectivity over indole‑3‑ and indole‑4‑carbonyl regioisomers [1].

Synthesis of 5‑HT₁A‑Receptor Ligands via Sequential Boc Deprotection and Aryl Amidation

In the preparation of N‑{4‑[4‑(1H‑indole‑2‑carbonyl)‑1‑piperazinyl]‑phenyl}‑arylamides with potential serotonergic activity at the 5‑HT1A receptor, the Boc‑protected building block allows clean sequential reactions: first Boc removal under trifluoroacetic acid, then reductive amination or amidation at the liberated piperazine nitrogen [2]. This orthogonal protection strategy is incompatible with ethyl carbamate analogs, which undergo partial hydrolysis under the acidic deprotection conditions required for Boc removal [3].

Combinatorial Library Construction for Kinase Inhibitor Screening

The balanced lipophilicity (XLogP3 = 2.9) and moderate molecular weight (329.4 g mol⁻¹) of the compound make it an ideal core scaffold for generating small‑molecule libraries with drug‑like physicochemical profiles [4]. Parallel synthesis using automated liquid handlers benefits from the compound's >95% stability in PBS buffer over 24 hours, ensuring consistent reagent quality throughout the library production cycle [5].

Process Chemistry Scale‑Up for Preclinical Candidate Manufacturing

The 81% isolated yield achieved via a simple recrystallization from hot ethanol [6] demonstrates the scalability of the compound, reducing the cost of goods for preclinical batches. The minimum purity specification of 98% from commercial suppliers meets the quality requirements for IND‑enabling studies without additional chromatographic purification.

Quote Request

Request a Quote for Tert-butyl 4-(1H-indole-2-carbonyl)piperazine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.